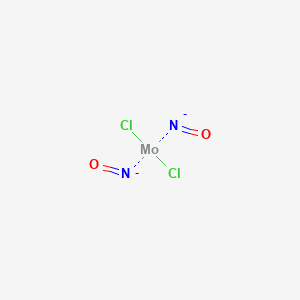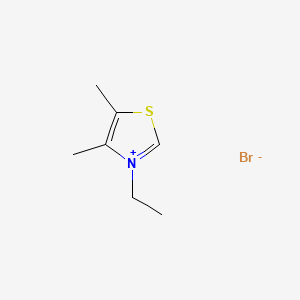
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The thiazolium cation is structurally analogous to imidazolium, with a sulfur atom replacing one of the nitrogens in imidazolium .
Méthodes De Préparation
The synthesis of thiazolium, 3-ethyl-4,5-dimethyl-, bromide can be achieved through two major methods: the Hantzsch reaction and quaternization. The Hantzsch reaction involves the cyclization of thioamides with α-halocarbonyl compounds. Another common method is quaternization, where thiazoles are alkylated using reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates .
Analyse Des Réactions Chimiques
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide undergoes various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position. It is stable under normal conditions but can react with strong oxidizing agents, leading to combustion. The compound is also known to form adducts with diaryl carbodiimides .
Applications De Recherche Scientifique
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide has several scientific research applications. It is used as an antistatic agent due to its excellent antistatic and dispersing properties. The compound’s unique structure makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of thiazolium, 3-ethyl-4,5-dimethyl-, bromide involves its ability to undergo electrophilic and nucleophilic substitutions. The aromaticity of the thiazole ring allows for the delocalization of π-electrons, making it reactive at specific positions. This reactivity enables the compound to interact with various molecular targets and pathways, influencing biochemical processes .
Comparaison Avec Des Composés Similaires
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is similar to other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents and biological activities. The unique combination of ethyl and dimethyl groups in this compound distinguishes it from other thiazole derivatives, contributing to its specific properties and applications .
Propriétés
Numéro CAS |
121028-75-9 |
|---|---|
Formule moléculaire |
C7H12BrNS |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
3-ethyl-4,5-dimethyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C7H12NS.BrH/c1-4-8-5-9-7(3)6(8)2;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HGCSVSNWTCBBDX-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CSC(=C1C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


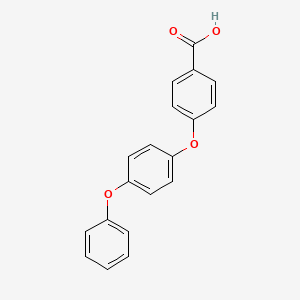

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)

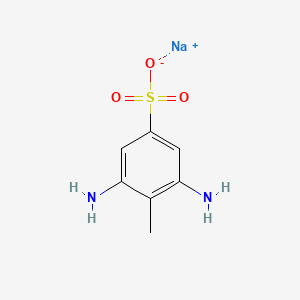
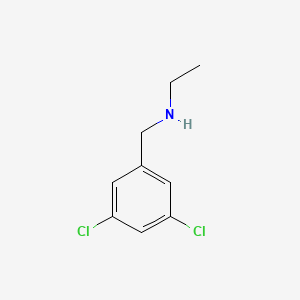




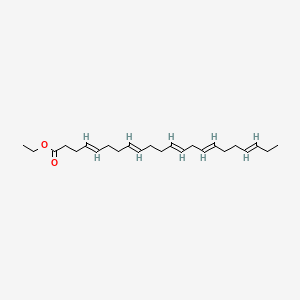
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
